molecular formula C40H79NO B13402176 N-Octadecyl-13-docosenamide CAS No. 96810-35-4

N-Octadecyl-13-docosenamide

Cat. No.: B13402176
CAS No.: 96810-35-4
M. Wt: 590.1 g/mol
InChI Key: FUSNPOOETKRESL-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Amide Chemistry

N-Octadecyl-13-docosenamide, also known by synonyms such as Stearyl Erucamide (B86657) and (Z)-N-octadecyldocos-13-enamide, belongs to the class of secondary fatty acid amides. chemsrc.comcymitquimica.comresearchgate.net Fatty acid amides are characterized by a fatty acid chain linked to an amine. researchgate.net This family of compounds can be categorized into primary, secondary, and tertiary amides, each with distinct properties. researchgate.net The presence of strong hydrogen bonding in primary and secondary amides contributes to their high melting points and low solubility in most solvents. researchgate.net

The structure of this compound features a long C40 carbon chain, which includes a cis-double bond originating from its precursor, erucic acid. pigmentpigment.comntdlxcl.com This long, non-polar hydrocarbon tail combined with the polar amide group gives the molecule excellent surface activity. pigmentpigment.com The synthesis of such substituted amides often involves the reaction of a fatty acid with an alkylamine. researchgate.net

Significance and Broad Scholarly Research Trajectories of this compound

The unique chemical structure of this compound underpins its significance and diverse research applications. Its long carbon chain and amide group make it a valuable compound in various industrial and scientific fields.

Industrial Applications:

A primary area of research and application for this compound is in the polymer industry. pigmentpigment.comntdlxcl.comsmolecule.com It is widely utilized as a lubricant, slip agent, anti-blocking agent, and mold release agent for various plastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), nylon (PA), and polyester (B1180765) (PET). pigmentpigment.comntdlxcl.com Its high thermal stability allows it to be used in high-temperature processing of plastics, often exceeding 300°C. ntdlxcl.comsmolecule.com The compound's slow migration to the surface of polymers makes it particularly suitable for applications like food packaging, where it helps to reduce friction without interfering with heat sealing. ntdlxcl.com

Research Interest:

In addition to its industrial uses, there is emerging research into the biological activities of fatty acid amides. Some studies have suggested that certain fatty acid amides possess antimicrobial and anti-inflammatory properties. nih.gov For instance, (Z)-13-docosenamide has been shown to have antimicrobial activity against various bacteria and fungi. nih.gov This has spurred further investigation into the potential of related compounds in biomedical applications.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 10094-45-8
Molecular Formula C40H79NO
Molecular Weight 590.06 g/mol
Appearance White to off-white solid, waxy beads, or powder
Melting Point 70-85 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, acetone, and xylene

Sources: chemsrc.comcymitquimica.compigmentpigment.comchemblink.comlookchem.comnih.gov

The following table provides an interactive look at some of the research applications for this compound.

Research AreaApplicationKey Findings/Properties
Polymer Science Lubricant, Slip Agent, Anti-blocking AgentReduces friction in polymer films, improves processing efficiency, high thermal stability. pigmentpigment.comntdlxcl.comsmolecule.com
Food Packaging Additive in plastic packagingSlow migration rate, does not affect heat sealing, approved for food contact materials. pigmentpigment.comntdlxcl.com
Biomedical Research Potential antimicrobial agentStudies on related compounds show activity against bacteria and fungi. nih.gov
Coatings AdditiveImproves smoothness and reduces friction. smolecule.com

Properties

IUPAC Name

N-octadecyldocos-13-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNPOOETKRESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864206
Record name N-Octadecyldocos-13-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis and Derivatization Methodologies

Synthesis of N-Octadecyl-13-docosenamide Derivatives

Exploration of Structure-Property Relationships through Analogues

The investigation of structure-property relationships for this compound and its analogues is crucial for tailoring its chemical and physical characteristics for specific applications. By systematically modifying the molecular architecture of this long-chain fatty acid amide, researchers can gain insights into how variations in the acyl chain, the amide headgroup, and the degree of unsaturation influence its macroscopic properties.

The synthesis of analogues typically involves the amidation reaction between a fatty acid, such as erucic acid, and an amine. guidechem.com This process allows for the introduction of diverse functionalities and structural motifs. For instance, enzymatic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods, enabling the coupling of various fatty acids with different amines. biorxiv.org Biocatalytic approaches, such as those employing the adenylation domain of enzymes like TamA, have also been explored for the versatile production of a range of fatty N-acyl amides. nih.govrsc.org

One key area of investigation is the impact of the fatty acid chain length on the compound's properties. Studies on various fatty acid amides have shown that properties such as antimicrobial activity are dependent on the number of carbon atoms in the acyl skeleton. nih.govasm.org For example, in certain classes of fatty acid amides, maximum activity against bacteria and yeast was observed at a chain length of twelve carbons. nih.govasm.org While specific data for this compound analogues is limited, these findings suggest that modifying the 22-carbon chain of the docosenamide portion could significantly alter its biological or material properties.

Similarly, the nature of the N-alkyl substituent plays a critical role. Altering the octadecyl group in this compound would be expected to modulate properties such as melting point, solubility, and its effectiveness as a lubricant additive. Quantitative structure-activity relationship (QSAR) studies on other fatty amide-based lubricant additives have demonstrated a correlation between the chemical structure and physical properties. researchgate.net

Furthermore, modifications to the amide group itself, such as the synthesis of dimethylamide or pyrrolidine (B122466) amide derivatives, have been shown to significantly influence the antimicrobial spectrum of fatty acid amides. asm.orgnih.gov The introduction of different functional groups near the amide linkage can also lead to pronounced changes in activity. asm.orgnih.gov

The degree and position of unsaturation within the fatty acid chain are also pivotal. The double bond at the 13th position in the docosenamide backbone of this compound influences its molecular geometry and, consequently, its packing in the solid state and its interaction with other molecules. The synthesis of saturated or polyunsaturated analogues would provide valuable data on how unsaturation affects its material properties.

Interactive Data Table:

Compound Name Molecular Formula Key Structural Feature
This compound C40H79NO C22 acyl chain, C18 N-alkyl group, Monounsaturated
Dodecanoic acid C12H24O2 C12 saturated acyl chain
Erucic acid C22H42O2 C22 monounsaturated acyl chain
Octadecanamine C18H39N C18 alkyl amine
Anandamide C22H37NO2 Polyunsaturated C20 acyl chain, ethanolamine (B43304) headgroup

Sophisticated Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure of N-Octadecyl-13-docosenamide by probing how the molecule interacts with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinylic protons of the C13=C14 double bond, typically in the range of 5.3-5.4 ppm. nih.gov The protons on the carbons adjacent to the amide nitrogen (-CH₂-NH-) would appear as a triplet around 3.2-3.4 ppm, while the N-H proton itself would present as a broad signal around 6 ppm. ekb.eg The long saturated alkyl chains would produce a large, overlapping signal complex in the 1.2-1.4 ppm region, with the terminal methyl groups (CH₃) appearing as triplets around 0.8-0.9 ppm.

¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is typically observed in the downfield region, around 173 ppm. The carbons of the double bond (C=C) would resonate around 129-130 ppm. nih.gov The carbon alpha to the amide nitrogen (-CH₂-NH-) would be found near 40 ppm, while the extensive methylene (B1212753) (-CH₂-) carbons of the alkyl chains would populate the 22-32 ppm region. nih.gov Publicly available spectral data confirms the presence of these characteristic carbon signals for this compound. nih.gov

Advanced Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can reveal structural details through fragmentation analysis.

Molecular Ion: For this compound (C₄₀H₇₉NO), the expected monoisotopic mass is 589.616 g/mol . nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecular ion peak (M⁺) is observed at an m/z of 590. nih.gov

Fragmentation Pattern: The fragmentation of long-chain amides under EI conditions often involves cleavage of the amide bond (N-CO). unl.pt This can lead to the formation of characteristic acylium ions. Other significant fragments can arise from cleavage along the alkyl chains, providing further structural confirmation. The NIST library entry for this compound shows a complex fragmentation pattern with a total of 148 peaks, with key ions in addition to the molecular ion. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum is dominated by features characteristic of a secondary amide and long aliphatic chains.

Functional Group Vibrational Mode **Typical Absorption Range (cm⁻¹) **
N-HStretching3300 - 3500
C-H (sp²)Stretching (alkene)3000 - 3100
C-H (sp³)Stretching (alkane)2850 - 3000
C=OAmide I band1630 - 1680
N-HAmide II band (bending)1520 - 1570
C=CStretching1640 - 1680 (often weak)
C-NStretching1280 - 1175
This table presents typical FTIR absorption ranges for the functional groups found in this compound. Specific values can vary based on the sample state and molecular environment. aip.orgnist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile compounds like long-chain fatty amides. aocs.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly employed. hplc.eu

Methodology: The separation is based on the compound's hydrophobicity. This compound, with its very long alkyl chains, is highly nonpolar and would be strongly retained on a C18 column, requiring a mobile phase with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) for elution. nih.gov Detection can be achieved using a UV detector if the amide bond provides sufficient chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). aocs.org

Application: HPLC is particularly useful for purifying the compound and for separating it from other lipids with different chain lengths or degrees of unsaturation. hplc.eunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds. While this compound has a high boiling point, it can be analyzed by GC using high-temperature columns and methods. oup.com

Methodology: The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer for identification. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. scione.comsums.ac.ir

Application: GC-MS is widely used to identify fatty acid amides in complex mixtures, such as natural product extracts or industrial samples. nih.gov The NIST spectral database contains GC-MS data for this compound, confirming its suitability for this technique. nih.gov

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. researchgate.net

Methodology: A sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is developed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). Separation occurs based on polarity; less polar compounds like this compound travel further up the plate. researchgate.net

Application: For fatty amides, a common mobile phase system might consist of a mixture of hexane (B92381) and ethyl acetate. The separated spots can be visualized using a general stain like potassium permanganate (B83412) or iodine vapor. unit.no This technique can effectively separate fatty amides from more polar starting materials or byproducts. researchgate.netresearchgate.net

Technique Principle Primary Use for this compound
HPLC Partitioning between a liquid mobile phase and solid stationary phase.Purification, purity assessment, and quantification.
GC-MS Partitioning between a gas mobile phase and liquid/solid stationary phase, followed by mass analysis.Identification in complex mixtures, structural confirmation.
TLC Partitioning between a liquid mobile phase and solid stationary phase on a plate.Rapid purity checks, reaction monitoring.
This table provides a comparative overview of the primary chromatographic techniques used for the analysis of this compound.

Advanced Methods for Isomer Differentiation and Stereochemical Analysis

The key isomeric feature of this compound is the geometry of the double bond at the C13 position, which can exist as either a cis (Z) or trans (E) isomer. Differentiating these geometric isomers is critical for correct structural assignment.

High-Resolution NMR: The coupling constant (J-coupling) between the two vinylic protons (at C13 and C14) in the ¹H NMR spectrum is diagnostic of the double bond geometry. A cis configuration typically results in a smaller coupling constant (around 10-12 Hz), whereas a trans configuration leads to a larger coupling constant (around 14-16 Hz).

Chromatographic Separation: Geometric isomers often have slightly different shapes and polarities, allowing for their separation by high-resolution chromatography.

HPLC: Reversed-phase HPLC, particularly with specialized stationary phases like cholesteryl-bonded silica, can offer enhanced shape selectivity, enabling the baseline separation of cis and trans isomers of long-chain unsaturated lipids. hplc.eunih.gov

GC: Capillary GC columns with polar stationary phases (e.g., cyanopropyl polysiloxane) can also effectively resolve cis and trans isomers of fatty acid derivatives, where the trans isomer typically elutes slightly earlier than the corresponding cis isomer.

FTIR Spectroscopy: While less definitive than NMR, the out-of-plane C-H bending vibration can sometimes provide evidence for the double bond geometry. Trans double bonds show a characteristic absorption band around 960-970 cm⁻¹, which is absent for cis double bonds.

Quantitative Analysis in Complex Biological and Material Matrices

Determining the concentration of this compound in complex samples, such as biological tissues or industrial polymers, requires methods that are both sensitive and selective, and which can account for matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex matrices. researchgate.net

Biological Matrices: Fatty acid amides are present in various biological systems, often at very low (nanomolar) concentrations. nih.govnih.gov LC-MS/MS provides the necessary sensitivity and selectivity for their quantification. The method involves an initial extraction from the matrix (e.g., plasma, tissue homogenate) using liquid-liquid or solid-phase extraction. The extract is then analyzed by LC-MS/MS, often using an isotopically labeled internal standard (e.g., deuterium (B1214612) or ¹³C-labeled this compound) to correct for matrix interference and variations in extraction recovery and ionization efficiency. nih.gov

Material Matrices: In industrial applications, this compound may be used as a slip or anti-blocking agent in polymers. To quantify its concentration or measure its migration from a material (e.g., a plastic film), the compound must first be extracted using a suitable solvent. The resulting extract can then be analyzed by HPLC with UV or MS detection, or by GC-MS. nih.gov Calibration curves prepared in a matrix-matched solvent are used to ensure accurate quantification.

Chemical Reactivity and Degradation Mechanisms

Oxidation and Reduction Pathways of the Amide and Alkene Moieties

The presence of both an amide and an alkene moiety in N-Octadecyl-13-docosenamide allows for a range of oxidation and reduction reactions.

Oxidation Pathways:

The alkene group is susceptible to oxidation, which can occur during polymer processing and long-term storage, leading to a variety of degradation products. nih.govresearchgate.netresearchgate.net The primary site of oxidation is often the allylic position, the carbon atom adjacent to the double bond, which is activated towards hydrogen abstraction. The general mechanism involves the formation of a hydroperoxide intermediate, which can then decompose to form more stable oxygenated compounds such as alcohols, ketones, and epoxides.

In the context of its use as a slip agent in polyolefins, the degradation of this compound can lead to the formation of numerous oxidation products that can impact the properties of the polymer. researchgate.netresearchgate.net Studies have identified several oxidative degradation byproducts, including a hydroxylated derivative of erucamide (B86657) and 12-amino-6-12-oxo-dodecanoic acid. researchgate.netresearchgate.netnih.gov The formation of these products suggests that both the double bond and the alkyl chain are susceptible to oxidative attack.

The amide group itself is generally less prone to oxidation than the alkene. However, under strong oxidizing conditions, the nitrogen atom can be oxidized.

Reduction Pathways:

The reduction of this compound can target either the amide or the alkene group, depending on the reducing agent and reaction conditions.

Alkene Reduction: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel. This reaction converts the unsaturated this compound into its saturated counterpart, N-octadecylbehenamide.

Amide Reduction: The amide group is more difficult to reduce. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce amides to amines. In this case, the carbonyl group (C=O) of the amide would be reduced to a methylene (B1212753) group (CH2), yielding a long-chain secondary amine. The chemoselective reduction of the amide in the presence of the alkene is challenging. However, certain catalytic systems, such as those based on molybdenum hexacarbonyl, have been shown to selectively reduce the amide functionality in α,β-unsaturated amides. rsc.org While this compound is not an α,β-unsaturated amide, this indicates that selective amide reduction in the presence of a double bond is achievable under specific catalytic conditions.

Substitution Reactions and Functional Group Transformations

The amide and alkene moieties of this compound can undergo various substitution and functional group transformation reactions.

Amide Group Transformations:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield erucic acid and octadecylamine. This reaction is typically slow and requires heating. arkat-usa.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comresearchgate.net

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that then collapses to form the carboxylate and the amine. arkat-usa.orgresearchgate.net

Transamidation: While less common, it is possible to exchange the N-octadecyl group with another amine under specific catalytic conditions. nih.gov

Alkene Group Transformations:

The carbon-carbon double bond can undergo a variety of addition reactions, allowing for the introduction of new functional groups. Examples include:

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond to form a dihaloalkane.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form a haloalkane, following Markovnikov's rule.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

These transformations allow for the chemical modification of this compound to produce derivatives with different physical and chemical properties.

Chemical Stability under Various Academic Investigational Conditions

This compound is generally considered to be a stable compound under ambient conditions. sdlookchem.com Its stability is attributed to the resonance stabilization of the amide group and the relatively unreactive nature of the long alkyl chains. However, its stability is influenced by factors such as temperature, pH, and exposure to UV radiation.

Thermal Stability: The compound exhibits good thermal stability, which is a key property for its application as a slip agent in polymer processing at high temperatures. nih.gov However, prolonged exposure to elevated temperatures can lead to thermal degradation, which may involve oxidation of the alkene group as discussed previously. researchgate.net

pH Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. arkat-usa.org Around neutral pH, the rate of hydrolysis is very slow.

Oxidative Stability: As mentioned, the alkene moiety is prone to oxidation, especially in the presence of oxygen, heat, or UV light. researchgate.net The compound is generally incompatible with strong oxidizing agents. sdlookchem.com

Enzymatic Degradation Studies

This compound, as a fatty acid amide, is a potential substrate for several classes of enzymes.

Amidases: The most relevant enzymes for the degradation of this compound are amidases, specifically fatty acid amide hydrolase (FAAH). nih.govresearchgate.netnih.govucl.ac.be FAAH is an enzyme that catalyzes the hydrolysis of the amide bond of a variety of fatty acid amides, releasing the corresponding fatty acid and amine. nih.govnih.gov It is expected that FAAH would hydrolyze this compound to erucic acid and octadecylamine. The general mechanism involves the attack of a serine nucleophile in the enzyme's active site on the carbonyl carbon of the amide. ucl.ac.be

Lipases: Lipases are enzymes that primarily catalyze the hydrolysis of ester bonds in triglycerides. researchgate.netnih.gov Due to the structural similarity between esters and amides, some lipases have been shown to exhibit amidase activity, although typically with lower efficiency. Therefore, it is plausible that certain lipases could contribute to the degradation of this compound.

Alkane Hydroxylases: While the primary targets for alkane hydroxylases are alkanes, the long alkyl chains of this compound could potentially be hydroxylated by these enzymes. This would introduce a hydroxyl group onto the alkyl chain, increasing its polarity and potentially facilitating further degradation.

Photochemical and Thermal Decomposition Studies

The presence of the amide and alkene functional groups influences the photochemical and thermal decomposition behavior of this compound.

Photochemical Decomposition: The amide group can absorb UV radiation, which can lead to photochemical reactions. The photooxidation of amides can proceed through various mechanisms, including the formation of radical intermediates. acs.org However, some studies suggest that erucamide is relatively stable to ultraviolet radiation. sdlookchem.com The alkene group can also participate in photochemical reactions, such as cis-trans isomerization or cycloaddition reactions, upon UV irradiation.

Thermal Decomposition: At elevated temperatures, this compound can undergo thermal decomposition. researchgate.net In the context of polymer processing, this degradation can lead to the formation of volatile and non-volatile compounds. researchgate.net The decomposition products can include smaller chain amides, nitriles, and hydrocarbons, resulting from the cleavage of C-C and C-N bonds. The specific products and mechanisms will depend on the temperature and the presence of other substances, such as oxygen or catalysts. Research has identified over 20 different degradation compounds in low-density polyethylene (B3416737) (LDPE), highlighting the complexity of the thermal decomposition process. researchgate.net

Identified Degradation Byproducts of this compound

The following table summarizes some of the identified oxidative degradation byproducts of this compound found in studies on its degradation in polyolefins.

Degradation ByproductProposed Formation PathwayReference
Hydroxylated this compoundOxidation of the alkyl chain researchgate.netresearchgate.netnih.gov
12-amino-6-12-oxo-dodecanoic acidOxidative cleavage of the double bond and subsequent reactions researchgate.netresearchgate.netnih.gov
Various volatile and non-volatile compoundsComplex thermal and oxidative degradation pathways researchgate.net

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Efficacy and Mechanisms of Action

N-Octadecyl-13-docosenamide has demonstrated broad-spectrum antimicrobial properties, inhibiting the growth of various pathogenic bacteria and fungi.

Studies have established the efficacy of (Z)-13-docosenamide against several medically important bacterial strains. Research has determined a Minimum Inhibitory Concentration (MIC) of approximately 10 μg/mL for this compound against both Gram-positive and Gram-negative bacteria. nih.govbohrium.comresearchgate.net The targeted pathogenic strains include Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. nih.govbohrium.comresearchgate.net

Table 1: Antibacterial Activity of this compound

Pathogenic StrainGram StainMinimum Inhibitory Concentration (MIC)
Bacillus subtilisPositive~10 μg/mL
Staphylococcus aureusPositive~10 μg/mL
Klebsiella pneumoniaeNegative~10 μg/mL
Escherichia coliNegative~10 μg/mL

The compound also exhibits significant antifungal properties. Investigations have shown it to be effective against fungal species such as Penicillium aurantiogriseum and Aspergillus fumigatus. nih.govbohrium.comresearchgate.net The determined MIC for these fungi is approximately 20 μg/mL. nih.govbohrium.comresearchgate.net

Table 2: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Penicillium aurantiogriseum~20 μg/mL
Aspergillus fumigatus~20 μg/mL

The mechanism of antimicrobial action for this compound is believed to be linked to its interaction with microbial cell membranes. The long fatty acid chain of the molecule is thought to play a critical role by increasing the permeability of bacterial cells. nih.gov This disruption of the cell membrane integrity is a key factor in its biological activity.

Anti-inflammatory Modulatory Effects and Associated Cellular Pathways

This compound has been identified as having anti-inflammatory properties. nih.govresearchgate.net While the precise cellular pathways for this specific compound are still under detailed investigation, the general mechanism for anti-inflammatory action of natural products often involves the modulation of key signaling pathways. These pathways include the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of inflammatory responses. mdpi.commdpi.com By inhibiting these pathways, such compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), thereby reducing the inflammatory cascade. mdpi.comnih.gov

Angiogenic Properties and Underlying Molecular Signaling

This compound is recognized as an angiogenic lipid, meaning it can stimulate the formation of new blood vessels. nih.govnih.gov Research into its mechanism has identified microglia as a direct target for the compound in the retina. arvojournals.org In vitro studies on human microglia have shown that treatment with erucamide (B86657) leads to the upregulation of several angiogenic cytokines. arvojournals.org These include:

Vascular Endothelial Growth Factor (VEGF)

Platelet-Derived Growth Factor Subunit A (PDGFa)

Fibroblast Growth Factor (FGF)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNFa)

This suggests that this compound may promote angiogenesis in a paracrine manner by stimulating microglial cells to secrete a variety of growth factors and cytokines that support a neurotrophic and angiogenic microenvironment. arvojournals.org

Modulation of Neurological Pathways and Specific Receptor Interactions

The biological activity of fatty acid amides like this compound extends to the modulation of neurological pathways. Research has indicated an interaction with cannabinoid and vanilloid receptors. nih.gov Fatty acid amides are structurally similar to endocannabinoids, such as anandamide, which are endogenous ligands for cannabinoid receptors (CB1 and CB2). nih.gov These receptors are crucial components of the endocannabinoid system, which modulates neurotransmitter release and other neuronal functions. nih.govnih.gov

Furthermore, some endocannabinoids are also known to activate transient receptor potential vanilloid 1 (TRPV1) receptors, a key component in pain sensation and neuroinflammation. nih.govfrontiersin.org The interaction of fatty acid amides with these receptor systems points towards a potential role in modulating neurological and sensory pathways, although the full extent and specificity of this compound's action on these receptors require further investigation.

In Vitro Anti-proliferative Effects and Cellular Impact (referencing related compounds)

The primary amide, (Z)-13-docosenamide (erucamide), a core component of this compound, has demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines. Research indicates that this fatty acid amide can inhibit the viability and proliferation of hepatocellular carcinoma (HepG2) cells with a reported IC₅₀ value of 23.8 ± 0.8 μg/mL. nih.gov It has also been noted for its anticancer activity against adenocarcinomic human alveolar basal epithelial cells (A549). nih.gov

The cellular impact of (Z)-13-docosenamide involves multiple mechanisms that contribute to its anti-cancer properties. nih.gov Studies suggest that it can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. nih.gov Furthermore, it has been shown to interfere with the cancer cell cycle, stopping cell multiplication and division at critical checkpoints. nih.gov Another proposed mechanism is the potential for (Z)-13-docosenamide to damage the DNA of cancer cells, leading to cell death or senescence. nih.gov The length of the fatty acid chain is considered crucial for its biological activity, likely by increasing the permeability of bacterial and cancer cell membranes. nih.gov

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Fatty acid amides, including (Z)-13-docosenamide, have been identified as possessing significant antioxidant properties. nih.gov Antioxidants protect cells from damage caused by oxidative stress, which results from an overabundance of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can damage essential cellular components like DNA, proteins, and lipids. nih.gov

The primary mechanism by which compounds like (Z)-13-docosenamide exert their antioxidant effect is through the scavenging of free radicals. nih.gov By neutralizing these reactive species, they help prevent the cascade of oxidative damage. nih.gov This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom and stabilize the DPPH radical is measured, which is observed as a change in color. mdpi.com

The antioxidant properties of these fatty acid amides are vital for cellular defense. By mitigating the damage caused by ROS, they help maintain cellular integrity and function. nih.gov The process of lipid peroxidation, where free radicals attack lipids in cell membranes, can be particularly damaging, leading to a loss of membrane fluidity, inactivation of membrane-bound enzymes, and ultimately, cell injury. nih.gov The presence of antioxidant compounds like (Z)-13-docosenamide can inhibit this destructive process. nih.gov

Comparative Analysis of Bioactivity Across Structural Analogues

The biological activity of fatty acid amides is highly dependent on their specific chemical structure, including the length of the acyl chain, the degree of saturation, and the nature of the head group. nih.gov By comparing this compound to other related N-acylethanolamines (NAEs), a clear structure-activity relationship emerges.

NAEs are a class of lipid mediators that exhibit a wide range of biological functions. nih.gov For instance, N-Palmitoylethanolamine (PEA), with a saturated 16-carbon acyl chain, is known for its anti-inflammatory and analgesic actions, primarily through the activation of the nuclear receptor PPAR-α. nih.gov N-Oleoylethanolamine (OEA), which has a monounsaturated 18-carbon chain, also interacts with PPAR-α and is recognized for its role in regulating appetite and fat metabolism. nih.govwikipedia.org

In contrast, polyunsaturated NAEs often interact with different receptor systems. N-Arachidonoylethanolamine, also known as anandamide, is a well-known endocannabinoid that acts as a ligand for the cannabinoid receptors CB1 and CB2, mediating analgesic and anti-inflammatory effects. nih.gov N-Docosahexaenoylethanolamine (DHEA or synaptamide) has been shown to have anti-proliferative effects on certain cancer cells and plays a role in promoting neurogenesis. wikipedia.org

The structure of this compound combines a long, monounsaturated C22 acyl chain (from docosenoic acid) with a long, saturated C18 N-alkyl group (octadecyl). This unique combination suggests that its biological activities may differ from the ethanolamine-containing NAEs. While the C22 amide component (erucamide) confers anti-proliferative and antioxidant properties, the long N-octadecyl chain significantly increases the molecule's lipophilicity. This alteration could influence its interaction with cellular membranes, transport proteins, and receptor binding sites, potentially leading to a distinct pharmacological profile compared to its structural analogues.

Research on Advanced Material Science Applications

Polymeric Systems Integration and Interfacial Science

The utility of N-Octadecyl-13-docosenamide in polymeric systems is primarily centered on its behavior at interfaces—both internal (between polymer chains) and external (between the polymer and processing equipment).

Lubricants are additives crucial for improving the processing performance and appearance of polymers. gudmould.com They are broadly categorized as internal or external, based on their compatibility and affinity with the polymer resin. gudmould.com this compound, like other fatty acid amides, can exhibit both internal and external lubricating properties. adeka.co.jp

Internal Lubrication: An internal lubricant functions by reducing the friction between polymer macromolecules, thereby lowering the melt viscosity and improving flow. gudmould.comwsdchemical.com With good compatibility with the resin, it disperses within the polymer matrix, lessening the intermolecular forces and allowing chains to move more freely against one another. gudmould.comwsdchemical.com This action reduces processing torque, saves energy, and promotes a more homogenous melt. gudmould.com

External Lubrication: As an external lubricant, the compound has a more limited compatibility with the polymer. gudmould.com This causes it to migrate towards the surface of the polymer melt. gudmould.com At the interface between the molten polymer and the metal surfaces of processing machinery (like extruders or molds), it forms a lubricating layer. gudmould.comwsdchemical.com This layer reduces the friction and adhesion between the polymer and the equipment, preventing the material from sticking, improving release characteristics, and enhancing the surface finish of the final product. gudmould.comadeka.co.jp

A key performance indicator of this lubricating effect is the reduction in the Coefficient of Friction (CoF). Research on the closely related (Z)-13-docosenamide (erucamide) in polypropylene (B1209903) (PP) films demonstrated that adding the amide at concentrations between 0.05% and 0.3% w/w effectively improves material properties, including lowering the CoF. mdpi.comresearchgate.net

Table 1: Functional Comparison of Internal and External Lubricants

Lubricant Type Primary Function Mechanism of Action Typical Effect on Polymer
Internal Reduces melt viscosity Decreases friction between polymer chains Enhanced flowability, reduced processing torque

| External | Reduces friction at polymer-metal interface | Migrates to the surface to form a release layer | Improved mold release, anti-sticking, better surface finish |

The external lubricating function of this compound is directly responsible for its efficacy as an anti-sticking (or slip) and release agent, particularly in the production of polymer films. The mechanism is based on the principle of additive migration, often referred to as "blooming."

After the polymer is processed and begins to cool, the this compound, due to its limited solubility in the solidifying polymer matrix, migrates to the surface. This migration results in the formation of a very thin, non-adherent, waxy layer on the polymer film's exterior. This surface layer acts as a physical barrier, preventing direct contact between two layers of film (in the case of anti-sticking) or between the film and a mold surface (in the case of release). This reduces the force required to separate surfaces, manifesting as a lower coefficient of friction. mdpi.com This surface modification is critical in applications like packaging films, where easy handling and separation are required.

Rheological Behavior in Polymer Blends and Composites

Rheology is the study of the flow of matter, and in polymer processing, it governs how a material behaves in its molten state. The rheological properties of polymer blends and composites, such as viscosity and viscoelasticity, are critical for predicting processability and final material characteristics. nih.gov Additives like this compound can significantly influence these properties.

By acting as an internal lubricant, this compound reduces the intermolecular friction between polymer chains. gudmould.com This directly translates to a reduction in the melt's complex viscosity (η*), allowing the polymer blend or composite to flow more easily under shear stress. nih.gov This is particularly important in highly filled composites, where the presence of mineral fillers can dramatically increase viscosity and make processing difficult. mdpi.com

The storage modulus (G′), which represents the elastic response of the material, and the loss modulus (G″), representing the viscous response, are also affected. researchgate.net The introduction of a lubricant can lower both moduli, indicating a softening of the melt and a shift towards more liquid-like behavior. This change facilitates processes such as injection molding and extrusion by lowering the required pressure and energy input. The rheological behavior of polymer blends, such as those of polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS), is complex and depends on the interactions between the polymer phases; lubricants can alter these interactions at the interface. nih.gov

Table 2: Expected Influence of this compound on Rheological Properties

Rheological Parameter Definition Expected Effect of Lubricant Justification
Complex Viscosity (η)* Resistance to flow Decrease Reduced friction between polymer chains allows for easier movement.
Shear Stress Force per unit area required to induce flow Decrease (at a given shear rate) Lower internal resistance requires less force to initiate and sustain flow.
Storage Modulus (G′) Stored elastic energy Decrease Increased chain mobility reduces the solid-like, elastic response of the melt.

| Loss Modulus (G″) | Energy dissipated as heat (viscous part) | Decrease | Facilitated flow leads to less energy dissipation through internal friction. |

Surface Modification and Coating Technologies

While often considered distinct technologies, the action of migrating additives like this compound represents a form of in-situ surface modification. nih.gov Unlike external coating applications where a separate layer is deposited onto a finished product, this compound modifies the polymer's own surface from within. mdpi.comcankaya.edu.tr

The process of blooming, as described earlier, effectively creates a monomolecular or thin film coating on the polymer part. researcher.life This self-assembled layer alters the surface properties of the material in several ways:

Surface Energy: The hydrocarbon-rich layer lowers the surface energy of the polymer, which can affect its wettability and adhesion characteristics. Studies on polypropylene with (Z)-13-docosenamide have shown that the additive influences the contact angle, a direct measure of wettability. mdpi.comresearchgate.net

Topography: The formation of a crystalline amide layer on the surface changes its topography at a microscopic level.

Frictional Characteristics: The primary purpose of this surface modification is to create a low-friction interface. mdpi.com

This internal approach to surface modification is highly efficient, as the additive is incorporated during the initial compounding stage and continuously replenishes the surface layer if it is worn away, providing long-lasting performance.

Microstructural Influence on Material Performance

The performance of a polymeric material is intrinsically linked to its microstructure. The presence of this compound can influence this structure and, consequently, the material's final properties.

The most significant microstructural influence is at the surface. Techniques like atomic force microscopy (AFM) can be used to evaluate the surface topography and properties of polymer films. mdpi.com The migration of the amide creates a distinct surface microstructure that is responsible for the improved slip and anti-blocking performance. mdpi.comresearchgate.net

Internally, as a processing aid, the compound can lead to a more homogenous dispersion of other components in a blend or composite. By improving the melt flow, it helps in achieving a more uniform distribution of fillers, reinforcements, and pigments, which can lead to more consistent mechanical properties throughout the final part. While some additives can also act as nucleating agents, influencing the crystalline structure of semi-crystalline polymers, this is a function that would require specific investigation for this compound. adeka.co.jp The primary documented influence on performance stems from its role as a lubricant that modifies interfaces and surfaces. mdpi.com

Advanced Formulation Science and Delivery System Research

Emulsification and Surfactancy Mechanisms in Complex Dispersions

N-Octadecyl-13-docosenamide, by virtue of its molecular structure, is predicted to function as a potent emulsifying and surfactant agent. Its architecture, featuring a long, saturated C18 alkyl chain (the octadecyl group) and a long, unsaturated C22 acyl chain (the 13-docosenoyl group) connected by an amide linkage, confers upon it an amphiphilic nature. This dual characteristic is fundamental to its surface-active properties. The octadecyl and docosenoyl hydrocarbon chains constitute a substantial lipophilic (oil-loving) domain, while the amide group provides a polar, hydrophilic (water-loving) head.

In complex dispersions, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions, this compound would orient itself at the interface between the two immiscible phases. This orientation minimizes the thermodynamically unfavorable contact between the lipophilic tails and the aqueous phase, and the hydrophilic head with the oil phase. By positioning at the interface, the molecule reduces the interfacial tension, which is the energy required to maintain the boundary between the oil and water phases. This reduction in interfacial tension facilitates the dispersion of one liquid phase into the other in the form of fine droplets, thereby promoting emulsification.

The mechanism of its surfactancy involves the formation of a protective layer around the dispersed droplets. In an O/W emulsion, the lipophilic tails would penetrate the oil droplet, while the hydrophilic amide heads would be exposed to the continuous aqueous phase. This creates a steric and/or electrostatic barrier that prevents the droplets from coalescing, thus stabilizing the emulsion. The large size of the hydrocarbon chains would contribute to significant steric hindrance, enhancing the stability of the dispersed system.

Illustrative Data Table: Predicted Surfactancy Properties of this compound

Property Predicted Value/Characteristic Rationale
Hydrophilic-Lipophilic Balance (HLB) Low The molecule is dominated by two long hydrocarbon chains, suggesting strong lipophilic character.
Critical Micelle Concentration (CMC) Low The significant hydrophobicity would cause aggregation into micelles at very low concentrations in an aqueous medium.
Interfacial Tension Reduction High The amphiphilic structure is designed to efficiently reduce the energy at oil-water interfaces.

Stabilization of Formulations Through Amphiphilic Interactions

The amphiphilic nature of this compound is central to its role in stabilizing various formulations. nih.gov The stabilization arises from the intermolecular forces it can establish within a given system. The long hydrocarbon tails can engage in van der Waals interactions with other non-polar molecules, including the active pharmaceutical ingredient (API) or excipients in a formulation. Simultaneously, the polar amide group can form hydrogen bonds with water or other polar components.

This ability to interact with both polar and non-polar entities allows this compound to act as a molecular bridge, improving the homogeneity and stability of complex mixtures. In solid dispersions, it can inhibit the crystallization of amorphous APIs by sterically hindering molecular mobility and forming intermolecular interactions that disrupt the crystal lattice formation. In liquid formulations, its presence at interfaces, as described above, is the primary mechanism of stabilization for emulsions and suspensions. The substantial non-polar tail provides a bulky steric barrier, which is a key factor in preventing aggregation and maintaining a uniform dispersion over time.

Design and Characterization of Responsive Delivery Systems (referencing related amphiphilic amides)

While specific research on this compound in responsive delivery systems is not available, the principles can be extrapolated from studies on other amphiphilic amides and polymers. nih.govresearchgate.net Responsive or "smart" delivery systems are designed to release their payload in response to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes. nih.gov

The structure of this compound could be modified to incorporate responsive elements. For instance, moieties sensitive to pH could be introduced into the molecule, which would alter its solubility and self-assembly behavior in response to changes in acidity. Similarly, the unsaturation in the 13-docosenoyl chain could be a site for chemical modification to attach temperature-sensitive polymers or enzyme-cleavable linkers.

Amphiphilic molecules, including certain peptides with amide bonds, are known to self-assemble into nanostructures like micelles or vesicles. nih.govnih.gov These structures can encapsulate therapeutic agents. The release of the encapsulated drug can then be triggered by a stimulus that disrupts the self-assembled structure. For example, in an enzyme-responsive system, a specific enzyme present at a target site could cleave the amide bond or a linker attached to the molecule, leading to the disassembly of the nanocarrier and the release of its contents. nih.gov

Illustrative Data Table: Design Concepts for Responsive Systems Based on Amphiphilic Amides

Stimulus Design Strategy Potential Application
pH Incorporation of ionizable groups (e.g., carboxylic acids, amines) into the amphiphile structure. Targeted release in the acidic tumor microenvironment or the gastrointestinal tract.
Temperature Conjugation of a thermoresponsive polymer (e.g., poly(N-isopropylacrylamide)) to the amphiphile. On-demand release triggered by localized hyperthermia.

Encapsulation and Controlled Release Strategies

This compound's physicochemical properties make it a candidate for use in encapsulation and controlled release technologies. Its lipophilic nature allows it to be incorporated into the lipid matrix of various drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). In these systems, it could function as a lipid component or a stabilizer.

The encapsulation of a hydrophobic drug within a lipid matrix containing this compound would be driven by hydrophobic interactions. The long alkyl chains of the compound would create a non-polar environment suitable for hosting lipophilic drug molecules, protecting them from degradation and controlling their release.

Controlled release can be achieved through several mechanisms. In a lipid-based matrix, drug release is often governed by diffusion through the lipid core and erosion of the matrix over time. The inclusion of a high-melting-point lipid like this compound could slow down the drug release by creating a more solid and less permeable matrix. The rate of release could be modulated by varying the concentration of this compound in the formulation. Furthermore, if integrated into responsive systems as discussed previously, the release could be triggered on-demand rather than being continuous.

Illustrative Data Table: Potential Controlled Release Mechanisms

Release Mechanism Description Factors Influencing Release Rate
Diffusion-controlled The drug diffuses through the lipid matrix of the delivery system. Concentration of this compound, crystallinity of the lipid matrix, drug solubility in the matrix.
Erosion-controlled The lipid matrix gradually degrades or erodes, releasing the encapsulated drug. Biodegradability of the formulation components, presence of eroding agents.

Computational Chemistry and in Silico Studies

Molecular Docking for Ligand-Target Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jscimedcentral.com This method models the interaction to determine the binding affinity and pose of the ligand within the receptor's binding site. jscimedcentral.com For a molecule like N-Octadecyl-13-docosenamide, which belongs to the diverse family of fatty acid amides known to have signaling functions, potential protein targets could include G-protein coupled receptors (GPCRs) or enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). cell.comnih.govlipotype.com

A significant challenge in docking studies of this compound is its high degree of conformational flexibility, a consequence of its long aliphatic chains. nih.gov Standard docking algorithms often treat the receptor as a rigid structure, which is an inadequate model for systems where both the ligand and the protein's binding site may undergo conformational changes upon binding. nih.govoup.com To address this, advanced flexible docking approaches are necessary. These methods may involve:

Ensemble Docking : Docking the flexible ligand against multiple conformations of the receptor protein, which can be generated from experimental structures or molecular dynamics simulations. nih.gov

Flexible Ligand Docking : Utilizing algorithms that allow for the rotational freedom of the ligand's bonds during the docking process to find an optimal fit. jscimedcentral.comoup.com Software such as AutoDock employs genetic algorithms to explore the ligand's conformational space effectively. jscimedcentral.com

The output of a docking simulation is typically a scoring function that estimates the binding free energy (expressed in kcal/mol), where a more negative value suggests a stronger interaction. jscimedcentral.com These scores help in ranking potential ligands or identifying likely biological targets for a given compound.

Illustrative Docking Results for this compound

The following table is a hypothetical representation of results from a molecular docking study to demonstrate the type of data generated. Specific experimental or computational docking results for this compound are not currently available in published literature.

Target Protein ClassExample Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HydrolaseFatty Acid Amide Hydrolase (FAAH)-8.5PHE432, TRP531
GPCRCannabinoid Receptor 1 (CB1)-9.2LEU276, VAL279, PHE379
GPCROrphan Receptor GPR55-7.9LYS180, ARG255

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Assessment

Molecular dynamics (MD) simulations offer a powerful method to study the physical movement of atoms and molecules over time, providing a dynamic view of a ligand-protein complex that complements the static picture from molecular docking. cell.comnih.gov For a highly flexible molecule like this compound, MD simulations are crucial for assessing the stability of its binding pose and understanding the conformational changes that occur upon interaction with a receptor or a membrane environment. diva-portal.orgnih.gov

An MD simulation begins with the docked complex and calculates the trajectory of the system by solving Newton's equations of motion for all atoms. Key analyses of the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the system has reached equilibrium and the complex is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or parts of the ligand to identify regions with high mobility or flexibility. This can reveal which parts of the protein binding site are most affected by the ligand's presence.

In the context of long-chain lipids like this compound, MD simulations are also invaluable for studying their behavior within a lipid bilayer, predicting properties such as membrane ordering, diffusion, and the mechanism of entry into a membrane-bound protein. nih.govnih.gov

Illustrative Summary of Molecular Dynamics Simulation Analysis

This table provides an example of the typical data and interpretations derived from an MD simulation of a ligand-protein complex. It is not based on actual simulation data for this compound.

Analysis MetricTypical Result (Hypothetical)Interpretation
RMSD of Protein BackbonePlateau at 2.5 Å after 20 nsThe protein-ligand complex reaches a stable conformation.
RMSD of LigandFluctuations between 1.5 - 3.0 ÅThe ligand remains stably bound within the active site but retains some conformational flexibility.
RMSF of Active Site ResiduesLow fluctuation (<1.5 Å)The residues directly interacting with the ligand are stabilized by the binding event.
Hydrogen Bond Analysis2-3 persistent H-bondsSpecific hydrogen bonds contribute significantly to the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgneovarsity.org A QSAR model takes the form of an equation where a biological activity (e.g., binding affinity, enzyme inhibition) is a function of physicochemical or structural properties of the molecules, known as molecular descriptors. wikipedia.orgnih.gov

For a class of compounds like fatty acid amides, a QSAR study would involve:

Data Set Collection: Assembling a group of related fatty acid amides with experimentally measured biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound. For long-chain molecules like this compound, relevant descriptors could include hydrophobicity (LogP), molecular weight, polar surface area, and descriptors that capture the molecule's shape and flexibility.

Model Generation: Using statistical methods, such as multiple linear regression, to build a model that connects the descriptors to the activity.

Model Validation: Rigorously testing the model's robustness and predictive power. nih.gov Key statistical metrics include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validation coefficient (q²), which assesses its predictive ability on new data. researchgate.netnih.gov A predictive QSAR model typically requires a high q² value. researchgate.net

While no specific QSAR models for this compound are published, this methodology could be applied to a series of its analogs to predict their activity and guide the design of new molecules with enhanced properties.

Illustrative Statistical Validation of a Hypothetical QSAR Model for Fatty Acid Amides

This table exemplifies the statistical parameters used to validate a QSAR model. It does not represent an existing model.

Statistical ParameterValue (Hypothetical)Description
R² (Coefficient of Determination)0.92Indicates that 92% of the variance in the biological activity is explained by the model for the training set.
q² (Cross-Validation Coefficient)0.81Suggests good predictive power for new compounds.
F-statistic152A high value indicates a statistically significant relationship between descriptors and activity.
Standard Error of Prediction0.25 log unitsRepresents the average uncertainty in the predicted activity values.

Predictive Analysis of Biological and Material Interactions

The integration of molecular docking, MD simulations, and QSAR modeling provides a comprehensive framework for the predictive analysis of this compound. These tools allow researchers to form testable hypotheses about its function before engaging in extensive laboratory experiments.

Biological Interactions: The primary application of these computational tools is to predict how this compound might function in a biological system. Fatty acid amides are a recognized class of signaling molecules. nih.govlipotype.com In silico screening via molecular docking could identify its most likely protein targets from a large database of structures. Subsequent MD simulations could then validate the stability of the most promising interactions, revealing the dynamics of binding and potential allosteric effects. This predictive power is crucial for identifying its role as a potential ligand for orphan receptors or as a modulator of enzymatic activity, guiding future experimental validation. nih.gov

Material Interactions: Computational chemistry can also predict interactions with non-biological materials. For instance, MD simulations can model the self-assembly of this compound molecules to predict their behavior in bulk or at interfaces. This is relevant for applications where fatty acid amides are used as slip agents, lubricants, or components in phase-change materials. researchgate.net Simulations could predict how these molecules adsorb onto a polymer surface or how their packing arrangement influences macroscopic properties like viscosity and melting point. This predictive capability can accelerate the development of new materials by allowing for the in silico screening of molecules with desired physical properties.

Emerging Research Directions and Future Scholarly Endeavors

Sustainable Production and Bioprocess Optimization

The industrial demand for N-Octadecyl-13-docosenamide has spurred research into more sustainable and environmentally conscious production methods, moving beyond conventional chemical synthesis. Two primary avenues are being explored: recovery from industrial waste streams and biosynthesis through microbial fermentation.

A significant advancement in sustainable production involves the recovery of (Z)-13-docosenamide from the industrial wastewater of polypropylene (B1209903) production plants. mdpi.comresearchgate.net During the synthesis of polypropylene resins, additives like this compound that are not fully absorbed by the polymer are removed in a purification stage and end up in the wastewater. mdpi.com Research has demonstrated that solid-phase extraction (SPE) can be effectively used to recover this compound from effluents with a high yield, achieving recovery percentages above 95%. mdpi.com This process not only provides a source of the additive for reuse but also significantly reduces the environmental impact of the wastewater, preventing the discharge of these organic compounds into aquatic ecosystems. mdpi.comresearchgate.net

In parallel, biotechnological routes are being optimized to produce this compound and its parent compound, (Z)-13-docosenamide (erucamide), from renewable sources. Fungal metabolites are a rich source of bioactive substances, and studies have successfully isolated (Z)-13-docosenamide from the filamentous fungus Penicillium chrysogenum. frontiersin.orgnih.govnih.gov This biosynthetic approach offers a potential alternative to traditional chemical synthesis, leveraging fermentation technology for production. frontiersin.org Furthermore, research has shown that various bacteria, including Escherichia coli, release 13-docosenamide in response to the presence of glucose during their growth phase. researchgate.netalliedacademies.org This discovery opens up possibilities for developing optimized bioprocesses that use specific microbial strains and controlled fermentation conditions to maximize yield.

Sustainable Production Methods for this compound and Related Compounds

MethodSource/OrganismKey FindingsReference
Waste RecoveryIndustrial wastewater from polypropylene productionRecovery rates exceeding 95% using Solid-Phase Extraction (SPE), enabling recycling and reducing water pollution. mdpi.com
Biosynthesis (Fungal)Penicillium chrysogenumSuccessful isolation and purification of bioactive (Z)-13-docosenamide from fungal metabolites. frontiersin.orgnih.govnih.gov
Biosynthesis (Bacterial)Escherichia coli and other bacteriaBacteria release 13-docosenamide in response to glucose, suggesting potential for controlled microbial production. researchgate.netalliedacademies.org

Exploration of Novel Therapeutic Targets and Biomedical Applications

The unique biological activities of this compound and its related fatty acid amides are a focal point of current biomedical research. Studies are uncovering its potential as an antimicrobial, anticancer, and neuro-therapeutic agent, suggesting a range of future clinical applications.

The compound has demonstrated significant antimicrobial properties. Purified (Z)-13-docosenamide, isolated from Penicillium chrysogenum, exhibits potent activity against a panel of pathogenic bacteria and fungi. nih.govnih.gov Its efficacy highlights its potential as a candidate for developing new drugs to combat antimicrobial resistance (AMR). nih.govnih.gov

In oncology, (Z)-13-docosenamide has shown promising cytotoxic activity against cancer cells. In vitro studies have confirmed its ability to inhibit the viability and proliferation of hepatocellular carcinoma cells. nih.govnih.gov Other research has noted its anticancer activity against adenocarcinomic human alveolar basal epithelial cells (A549). nih.gov These findings position it as a lead compound for the development of novel anticancer therapies. nih.gov

Perhaps one of the most novel areas of exploration is in neurology. A recent study suggests that 13-docosenamide could serve as a therapeutic drug for chronic cerebral hypoperfusion-induced white matter injury (WMI) and associated cognitive impairment. alliedacademies.org The proposed mechanism involves the compound binding to the cannabinoid receptor 1 (CNR1) in oligodendrocyte precursor cells (OPCs), which in turn promotes their differentiation and may help repair damaged neural tissue. alliedacademies.org This research opens a new frontier for treating complex neurological conditions.

Reported Biomedical Activities of (Z)-13-docosenamide

Application AreaTarget Organism/Cell LineKey MetricFindingReference
AntibacterialBacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coliMIC~10 µg/mL nih.govnih.gov
Broad-spectrum activity against tested pathogenic bacteria. nih.govnih.gov
AntifungalPenicillium aurantiogriseum, Aspergillus fumigatusMIC~20 µg/mL nih.govnih.gov
AnticancerHepatocellular Carcinoma (in vitro)IC₅₀23.8 ± 0.8 µg/mL nih.govnih.gov
Neuro-therapeuticsOligodendrocyte Precursor Cells (OPCs)MechanismBinds to Cannabinoid Receptor 1 (CNR1), promoting cell differentiation. alliedacademies.org
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

Integration into Smart Materials and Responsive Systems

While this compound is widely used as a lubricant and slip agent in polymers, emerging research into the broader class of fatty acid amides (FAAs) suggests significant untapped potential for its use in smart materials and responsive systems. mdpi.com Smart materials are designed to dynamically alter their properties in response to external stimuli like temperature, pH, or light. rsc.org

The chemical structure of this compound, with its long, nonpolar alkyl chains and a polar amide head, is conducive to self-assembly and the formation of ordered structures. This characteristic is being exploited in other FAAs to create novel functional materials. For instance, researchers have synthesized specific FAAs that can self-assemble into organogels. acs.org These gels can act as carriers for drugs and are designed to be pH-responsive, releasing their payload in response to changes in acidity. acs.org

Another promising application for FAAs is in the development of bio-based phase change materials (PCMs) for thermal energy storage. researchgate.netpublications.gc.ca PCMs absorb and release large amounts of heat at a constant temperature as they change phase (e.g., from solid to liquid). FAAs synthesized from vegetable oils have shown high latent heat and thermal stability, making them excellent candidates for this application. researchgate.netpublications.gc.ca

Given these advancements, future scholarly endeavors could focus on exploring the potential of this compound specifically for these applications. Its long C40 backbone could impart unique thermal properties, making it a candidate for high-temperature PCMs. Furthermore, its self-assembly properties could be harnessed to create responsive coatings, sensors, or advanced drug delivery systems, expanding its utility far beyond its current role in plastics.

Interdisciplinary Research with Environmental Science and Biotechnology

The future of this compound is intrinsically linked to interdisciplinary collaboration, particularly at the intersection of environmental science and biotechnology.

From an environmental perspective, the recovery of this compound from industrial wastewater is a prime example of a circular economy model. mdpi.com This research combines principles of chemical engineering, materials science, and environmental remediation. Future work could focus on optimizing these recovery processes, developing more efficient extraction techniques, and expanding the application to other industrial waste streams, thereby reducing pollution and conserving resources. mdpi.com The low risk of harm to the environment from erucamide (B86657), as noted in screening assessments, further supports its use in applications where sustainability is a priority.

In the realm of biotechnology, the production of this compound and related compounds using microorganisms represents a significant area for growth. frontiersin.orgalliedacademies.org This involves expertise from microbiology, genetic engineering, and bioprocess engineering to identify and optimize microbial strains for high-yield production. The discovery that bacteria release 13-docosenamide also opens up research into its role in microbial signaling and host-pathogen interactions. researchgate.net Furthermore, the unique properties of this molecule, such as its ability to quench fluorescein, are being leveraged to develop novel biotechnological tools, including faster and more cost-effective methods for determining antibiotic sensitivity (antibiograms). researchgate.net This application directly addresses a critical need in clinical microbiology and public health.

Q & A

Q. How do researchers validate the environmental impact of this compound degradation byproducts?

  • Methodology : Conduct accelerated degradation studies (UV exposure, microbial assays) followed by LC-MS/MS to identify metabolites. Compare toxicity profiles using Daphnia magna or algal growth inhibition tests .

Tables for Key Data

Property Value Source
Molecular FormulaC40H79NOECHA
CAS Registry Number10094-45-8PubChem
Melting Point85–90°CNIST
Solubility in Chloroform>50 mg/mLPubChem

Guidelines for Methodological Rigor

  • Literature Review : Prioritize primary sources (NIST, ECHA) over vendor data. Use tools like SciFinder to track synthesis protocols and safety data .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, chromatograms, and computational input files in supplementary materials .
  • Ethical Compliance : Document waste disposal methods per EPA guidelines, especially for amide degradation products .

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